2-benzyl-5-bromo-1H-benzimidazole
Description
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-benzyl-6-bromo-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
InChI Key |
HWIUCWUBZPGQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-benzyl-5-bromo-1H-benzimidazole demonstrates notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into new antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer cells, evidenced by increased markers like PARP cleavage and caspase activation. These findings suggest that this compound could be a candidate for further exploration in cancer therapy .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It exhibited moderate effectiveness against Candida albicans and Aspergillus niger, indicating its potential use in antifungal treatments .
Synthesis and Derivatives
The synthesis of this compound often serves as a precursor for creating various derivatives that enhance its pharmacological properties. The development of structurally diverse derivatives through palladium-catalyzed reactions has been reported, allowing for modifications that can improve biological activity and specificity against targeted diseases .
Case Study 1: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial efficacy of benzimidazole derivatives, including this compound, revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were competitive with established antibiotics, showcasing its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell growth inhibition and apoptosis induction. The compound's ability to activate apoptotic pathways positions it as a promising lead in anticancer drug development .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Thiophene-containing analogs may exhibit unique π-π stacking interactions due to their aromatic sulfur rings .
- Synthesis: Most analogs are synthesized via condensation of diaminobenzenes with aldehydes or carboxylic acid derivatives. Aluminum trichloride is commonly used as a catalyst .
Pharmacological and Chemical Reactivity
- Antiviral Activity : Thiophene-substituted benzimidazoles (e.g., ) show promise as antiviral agents, likely due to their ability to bind viral polymerases. The benzyl group in the target compound may modulate binding affinity to similar targets .
- Reactivity : Chloro-substituted analogs (e.g., 5-bromo-2-chloro-1H-benzimidazole) exhibit higher melting points (228–230°C) due to stronger halogen bonding, whereas methyl groups reduce crystallinity .
Crystallographic and Spectral Data
- Planarity : Benzimidazole cores in analogs like 5-bromo-2-(thiophen-2-yl) derivatives are nearly planar (deviation <0.03 Å), facilitating stacking interactions in crystal lattices .
- Weak Interactions : C–H⋯N and C–H⋯π interactions (2.62–2.68 Å) stabilize molecular packing in thiophene-containing compounds, as observed in X-ray studies .
- NMR Signatures : Methyl and benzyl substituents produce distinct ¹H-NMR signals (e.g., CH₃ at δ 2.44 ppm in ), aiding structural elucidation .
Q & A
Basic: What are the optimized synthetic routes for 2-benzyl-5-bromo-1H-benzimidazole, and how can isomers be resolved?
Answer:
The synthesis typically involves condensation of 1,2-diamino-4-bromobenzene with benzyl-substituted aldehydes. For example, Geiger et al. (2012) reacted 1,2-diamino-4-bromobenzene with 2-thiophenecarboxaldehyde in refluxing dichloromethane using AlCl₃ as a catalyst, yielding a mixture of 5-bromo and 6-bromo isomers in a 3:2 ratio . Key steps for isolation and purification include:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexanes (1:4) to separate isomers.
- Crystallization : Slow evaporation of solvents (e.g., ethyl acetate/hexanes) selectively crystallizes the 5-bromo isomer due to favorable packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
